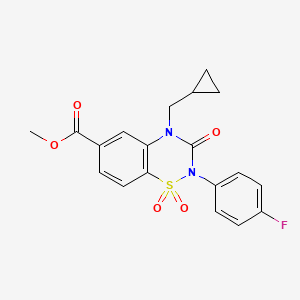![molecular formula C18H15FN2O2 B6452405 3-[(4-fluorophenyl)amino]-4-[(2-phenylethyl)amino]cyclobut-3-ene-1,2-dione CAS No. 2640962-93-0](/img/structure/B6452405.png)
3-[(4-fluorophenyl)amino]-4-[(2-phenylethyl)amino]cyclobut-3-ene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-fluorophenyl)amino]-4-[(2-phenylethyl)amino]cyclobut-3-ene-1,2-dione is a cyclic organic compound of great interest in the field of organic chemistry. It is a colorless solid with a melting point of 145-147°C. This compound has been studied extensively due to its potential applications in the synthesis of various chemical compounds. Its structure is composed of two rings with a fluorine atom in the center, which makes it a unique compound.
Wissenschaftliche Forschungsanwendungen
The synthesis of 3-[(4-fluorophenyl)amino]-4-[(2-phenylethyl)amino]cyclobut-3-ene-1,2-dione has been studied for its potential applications in various fields. For example, this compound has been used in the synthesis of a variety of organic compounds, such as alkaloids, terpenes, and steroids. Additionally, this compound has been used in the synthesis of pharmaceuticals, such as anti-inflammatory agents and anti-cancer drugs.
Wirkmechanismus
The mechanism of action of 3-[(4-fluorophenyl)amino]-4-[(2-phenylethyl)amino]cyclobut-3-ene-1,2-dione is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and proteins, which can lead to the inhibition of certain biochemical processes. Additionally, this compound is thought to interact with certain receptors in the body, leading to the inhibition of certain physiological processes.
Biochemical and Physiological Effects
3-[(4-fluorophenyl)amino]-4-[(2-phenylethyl)amino]cyclobut-3-ene-1,2-dione has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes and proteins, leading to the inhibition of certain biochemical processes. Additionally, this compound has been found to interact with certain receptors in the body, leading to the inhibition of certain physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis of 3-[(4-fluorophenyl)amino]-4-[(2-phenylethyl)amino]cyclobut-3-ene-1,2-dione has several advantages for laboratory experiments. First, the reaction is relatively simple and can be completed in a relatively short period of time. Additionally, this compound is relatively stable, making it suitable for use in long-term experiments. However, this compound is also relatively expensive, which can limit its use in some laboratory experiments.
Zukünftige Richtungen
The synthesis of 3-[(4-fluorophenyl)amino]-4-[(2-phenylethyl)amino]cyclobut-3-ene-1,2-dione has a wide range of potential applications, and there are several future directions that could be explored. For example, further research could be conducted to explore the potential uses of this compound in the synthesis of other organic compounds. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of this compound. Finally, further research could be conducted to explore the potential uses of this compound in the development of drugs and other pharmaceuticals.
Synthesemethoden
The synthesis of 3-[(4-fluorophenyl)amino]-4-[(2-phenylethyl)amino]cyclobut-3-ene-1,2-dione is a multi-step process that involves the use of several reagents. The first step is the formation of the cyclobutene ring by the reaction of 4-fluorophenylmagnesium bromide with 2-phenylethylmagnesium bromide. This reaction is followed by the addition of a diazonium salt to the cyclobutene ring, resulting in the formation of the desired cyclic compound.
Eigenschaften
IUPAC Name |
3-(4-fluoroanilino)-4-(2-phenylethylamino)cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-13-6-8-14(9-7-13)21-16-15(17(22)18(16)23)20-11-10-12-4-2-1-3-5-12/h1-9,20-21H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOSFOLKJYMBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C(=O)C2=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B6452323.png)
![3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6452335.png)
![5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole](/img/structure/B6452340.png)
![3-chloro-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6452343.png)
![N-(4-{[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]sulfonyl}-3-methylphenyl)propanamide](/img/structure/B6452349.png)
![3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6452361.png)
![2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6452365.png)

![6-{1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile](/img/structure/B6452373.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6452375.png)
![2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6452385.png)
![2-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)benzonitrile](/img/structure/B6452390.png)
![4-{[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B6452399.png)
![1-[(4-fluorophenyl)methyl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B6452404.png)